

Experimental protocol for reactions with 4-Chloro-3-nitropyridine hydrochloride

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Compound of Interest

Compound Name: 4-Chloro-3-nitropyridine
hydrochloride

Cat. No.: B1589950

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Application Notes & Protocols for 4-Chloro-3-nitropyridine Hydrochloride

Introduction: The Strategic Utility of 4-Chloro-3-nitropyridine Hydrochloride

4-Chloro-3-nitropyridine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of pharmaceutical and agrochemical development.^{[1][2]} Its chemical architecture, featuring a pyridine core functionalized with both a halogen and a nitro group, presents a unique electronic landscape ripe for strategic modification. The pyridine ring is inherently electron-deficient, a characteristic significantly amplified by the potent electron-withdrawing nitro group at the C3 position.^[3] This electronic arrangement renders the C4 carbon, bearing the chloro substituent, highly electrophilic and exceptionally susceptible to nucleophilic attack.^{[1][3]}

The hydrochloride salt form enhances the compound's stability and simplifies handling in industrial and laboratory settings.^[1] This guide provides a comprehensive overview of the core reactivity, safety protocols, and detailed experimental procedures for leveraging this versatile intermediate in key synthetic transformations.

Property	Value	Source
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ O ₂	[1]
Molecular Weight	195.00 g/mol	[1]
CAS Number	54079-68-4	[1]
Melting Point	135-138°C	[1]
Appearance	Pale yellow solid	[4]
Storage	Room temperature, under inert atmosphere	[1][5]

PART 1: Critical Safety & Handling Protocols

4-Chloro-3-nitropyridine hydrochloride and its free base form are classified as hazardous substances and must be handled with stringent safety measures.[5][6][7]

- Hazard Identification: Toxic if swallowed and causes serious eye damage.[6][7][8]
- Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including a dust mask (N95 or equivalent), chemical safety goggles conforming to EN166 or OSHA standards, a face shield, and impervious gloves and clothing to prevent skin exposure.[5][8]
- Handling: Avoid dust formation. Do not breathe dust, vapor, mist, or gas. Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke when using this product.[6]
- First Aid:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[5][6]

- In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
[5]
- Storage & Incompatibilities: Store locked up in a dry, cool, and well-ventilated place.[5][6]
Keep containers tightly closed. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

PART 2: Core Reactivity & Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The dominant reaction mechanism for 4-chloro-3-nitropyridine is Nucleophilic Aromatic Substitution (SNAr).[3] This pathway is highly favored due to the electronic activation conferred by the ortho-nitro group, which stabilizes the key reaction intermediate. The mechanism proceeds in two distinct steps:

- Nucleophilic Attack and Intermediate Formation: A nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the ring and onto the oxygen atoms of the nitro group.[3][9]
- Elimination and Aromaticity Restoration: In a subsequent, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[3]

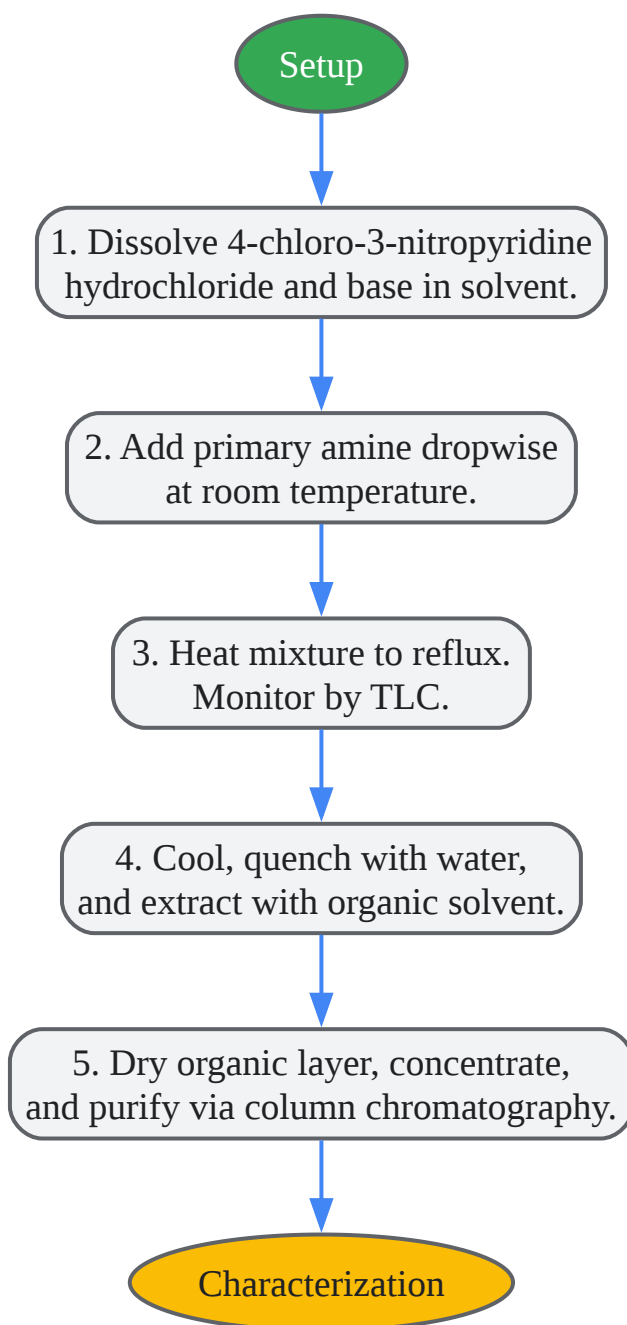
Caption: SNAr mechanism for 4-Chloro-3-nitropyridine.

PART 3: Experimental Protocols

Protocol 1: SNAr Amination with a Primary Amine

This protocol details a general procedure for the substitution of the C4-chloro group with a primary amine. The use of a base is critical to first neutralize the hydrochloride salt to generate the reactive free base of 4-chloro-3-nitropyridine and subsequently to scavenge the HCl produced during the reaction.

Experimental Workflow Diagram



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Caption: General workflow for SNAr amination reaction.

Materials & Reagents

Reagent	M.W. (g/mol)	Amount (mmol)	Equivalents
4-Chloro-3-nitropyridine HCl	195.00	10	1.0
Primary Amine (e.g., Benzylamine)	107.15	11	1.1
Triethylamine (TEA) or K ₂ CO ₃	101.19 / 138.21	22	2.2
Solvent (e.g., Ethanol or Acetonitrile)	-	40-50 mL	-

Step-by-Step Procedure

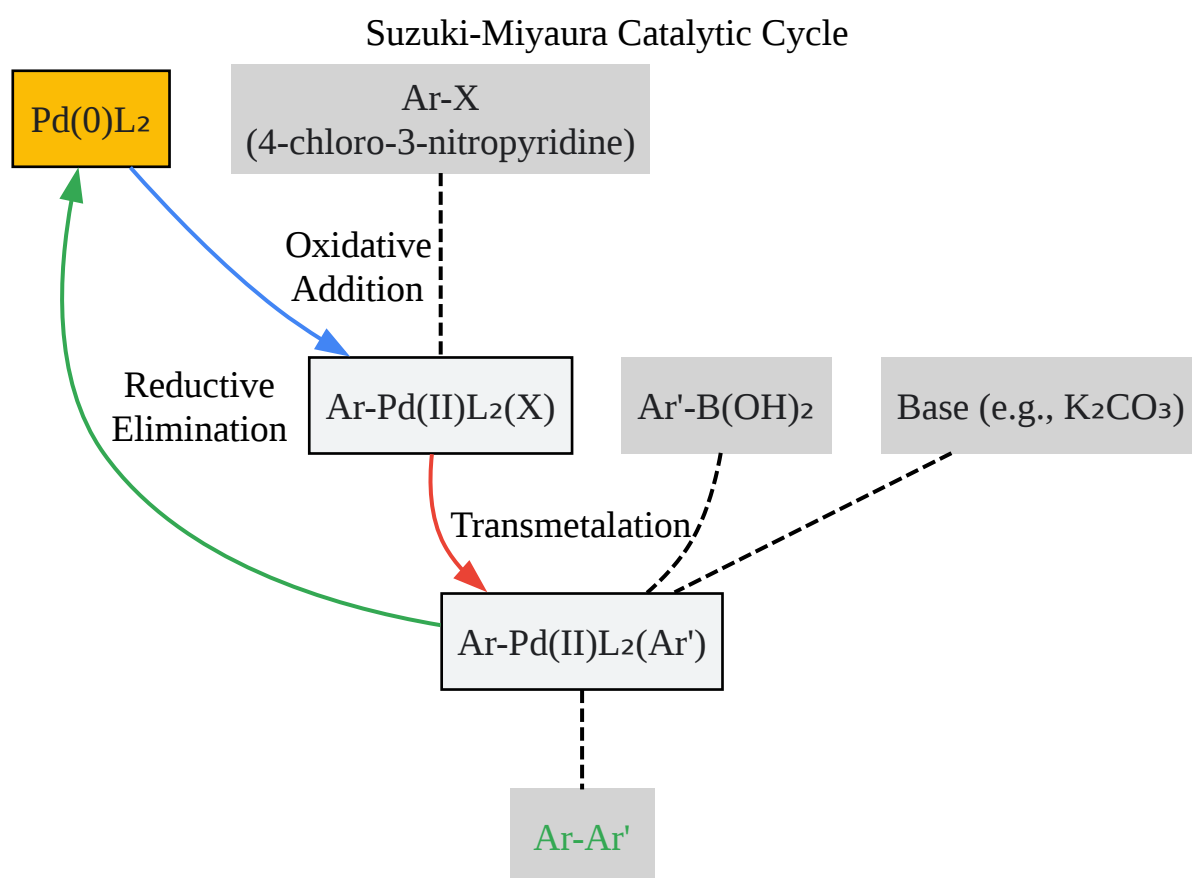
- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **4-Chloro-3-nitropyridine hydrochloride** (1.95 g, 10 mmol) and the chosen solvent (40 mL).
- **Base Addition:** Add the base (e.g., Triethylamine, 3.06 mL, 22 mmol) to the suspension. Stir for 10-15 minutes at room temperature to generate the free base in situ.
- **Nucleophile Addition:** Add the primary amine (e.g., Benzylamine, 1.20 mL, 11 mmol) dropwise to the solution at room temperature.
- **Reaction Conditions:** Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
- **Work-up and Isolation:** After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.[3]
- **Extraction:** Pour the residue into water (50 mL) and extract with a suitable organic solvent like ethyl acetate (3 x 30 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to yield the desired N-substituted-3-nitropyridin-4-amine.[3]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a C-C bond at the C4 position using a Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl structures.[10]

Suzuki-Miyaura Catalytic Cycle



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